molecular formula C14H9Cl3N2OS B3927508 3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B3927508
M. Wt: 359.7 g/mol
InChI Key: PVEPTSNJPWLFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as CDCB, has been found to have a variety of biochemical and physiological effects that make it an interesting subject for further investigation. In

Mechanism of Action

The mechanism of action of 3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of the enzyme CDK2, which plays a key role in the regulation of the cell cycle.
Biochemical and Physiological Effects
In addition to its potential as a therapeutic agent for cancer, this compound has been found to have a number of other biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide has a number of advantages as a tool for scientific research. For example, it is relatively easy to synthesize and purify, and can be used in a variety of different experiments. However, there are also some limitations to its use. For example, this compound is not very soluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide. For example, further studies could be conducted to investigate the compound's potential as a therapeutic agent for cancer and other diseases. Additionally, more research could be done to elucidate the compound's mechanism of action and to identify other enzymes that it may target. Finally, this compound could be used as a starting point for the development of new and more potent compounds with similar biological activity.

Scientific Research Applications

3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide has been found to have a number of potential applications in scientific research, particularly in the study of cancer and other diseases. The compound has been shown to inhibit the growth of cancer cells in vitro, and has been found to have potential as a therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

3-chloro-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2OS/c15-9-3-1-2-8(6-9)13(20)19-14(21)18-12-5-4-10(16)7-11(12)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEPTSNJPWLFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.